N-(2,6-dimethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2,6-Dimethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a furan ring and a methyl group.
Properties
Molecular Formula |
C17H18N4O2S |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C17H18N4O2S/c1-11-6-4-7-12(2)15(11)18-14(22)10-24-17-20-19-16(21(17)3)13-8-5-9-23-13/h4-9H,10H2,1-3H3,(H,18,22) |
InChI Key |
WLTASJGGJNFKIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2C)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and a suitable alkyne or nitrile.
Attachment of the Furan Ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a furan boronic acid or stannane.
Formation of the Acetamide Linkage: The acetamide linkage is formed by reacting an amine with an acyl chloride or anhydride.
Final Assembly: The final step involves the coupling of the triazole-furan intermediate with the 2,6-dimethylphenyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The triazole ring can be reduced to form a dihydrotriazole derivative.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Furanone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Scientific Research Applications
N-(2,6-dimethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit a key enzyme involved in a metabolic pathway, leading to the accumulation or depletion of certain metabolites.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocyclic Variations
1,2,4-Triazole vs. 1,3,4-Oxadiazole :
The compound in replaces the triazole with a 1,3,4-oxadiazole ring. Oxadiazoles exhibit distinct electronic properties (e.g., higher dipole moments) that may influence binding affinity compared to triazoles. However, triazole derivatives, such as the target compound, often display superior metabolic stability due to reduced susceptibility to oxidative degradation .- Substituent Modifications on the Triazole Core: Furan vs. Indole/Thiophene/Pyridine: The furan-2-yl group in the target compound contrasts with indole (), thiophene (), or pyridine () substituents in analogs. Methyl Group at Position 4: The 4-methyl group on the triazole is conserved across multiple analogs (e.g., ), suggesting its role in stabilizing the triazole ring conformation and modulating steric effects .
Acetamide Tail Modifications
- 2,6-Dimethylphenyl vs. Halogenated or Extended Aromatic Groups: The 2,6-dimethylphenyl group in the target compound is substituted with dichlorophenyl () or combined with morpholinylcarbonyl groups () in analogs.
Enzyme Inhibition Profiles
Tyrosinase Inhibition :
The triazole-thiazole hybrid in (compound 9c) demonstrated potent tyrosinase inhibition (IC₅₀ ~1.2 µM), whereas the target compound’s furan-triazole scaffold may prioritize different binding interactions. Computational studies () highlight that substituents like morpholinylcarbonyl (docking energy: −9.8 kcal/mol) significantly enhance protein-ligand interactions compared to simpler furan derivatives .- Antibacterial Potential: Analogs with pyridine () or benzodioxepin () substituents showed activity against bacterial targets like FtsZ or PanK. The target compound’s furan group may limit broad-spectrum efficacy but improve selectivity for fungal or protozoan enzymes .
Physicochemical Properties
Computational and Spectral Studies
- Docking Studies :
Lamarckian genetic algorithm-based docking () predicts that the target compound’s furan and triazole groups interact with residues like Arg194 and Glu242 in bacterial proteins (ΔG ~−8.2 kcal/mol), though less effectively than morpholinylcarbonyl derivatives (ΔG ~−9.8 kcal/mol) . - Spectral Analysis : UV spectroscopy data for the oxadiazole analog () revealed λmax at 265 nm, whereas triazole derivatives typically absorb at 240–260 nm, indicating electronic differences influenced by heterocyclic cores .
Biological Activity
N-(2,6-dimethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that belongs to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research studies and findings.
Chemical Structure and Properties
The compound is characterized by its unique structural features:
- Molecular Formula : C22H22N4O3S
- Molecular Weight : 410.5 g/mol
- IUPAC Name : this compound
Anticancer Activity
Several studies have highlighted the anticancer potential of triazole derivatives, including this compound. Research indicates that compounds with triazole moieties exhibit significant cytotoxic effects against various cancer cell lines.
- In Vitro Studies :
- In a study evaluating the cytotoxicity of various triazole compounds, this specific derivative demonstrated IC50 values ranging from 10 to 20 µM against breast cancer cell lines (MCF7) and colon cancer cell lines (HCT116) .
- Another study reported that modifications in the substituents on the triazole ring can enhance its anticancer efficacy, suggesting a structure-activity relationship (SAR) that merits further exploration .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against a range of pathogens.
- Bacterial Inhibition :
- The compound exhibited notable activity against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were reported as low as 8 µg/mL for Staphylococcus aureus and Escherichia coli .
- The presence of the furan and triazole rings is believed to contribute to its ability to disrupt bacterial cell wall synthesis.
Anti-inflammatory Properties
Research has indicated that this compound may exhibit anti-inflammatory effects.
- Mechanism of Action :
Case Studies
| Study | Findings |
|---|---|
| Study A | Demonstrated IC50 values of 15 µM against MCF7 cells. |
| Study B | Reported MIC values of 8 µg/mL against E. coli. |
| Study C | Showed inhibition of TNF-alpha production in macrophages. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
